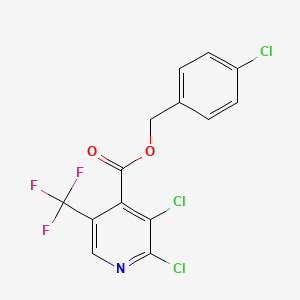

(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic esters. The compound designation reflects the presence of a pyridine-4-carboxylate core structure bearing 2,3-dichloro and 5-trifluoromethyl substituents, with the carboxyl group esterified to a 4-chlorophenylmethyl alcohol. The molecular formula C14H7Cl3F3NO2 indicates a highly halogenated structure containing 14 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms, resulting in a molecular weight of 384.56 daltons. The Chemical Abstracts Service number 1656294-84-6 provides unique identification for this specific structural arrangement.

The molecular formula analysis reveals several key structural features that influence the compound's properties. The halogen-to-carbon ratio of 6:14 demonstrates the heavily halogenated nature of this molecule, with the total halogen content comprising approximately 15.6% of the molecular weight. The trifluoromethyl group contributes significantly to the molecular weight and electronic character, with the three fluorine atoms representing the most electronegative substituents in the molecule. The ester linkage connects the pyridine carboxylic acid portion to the 4-chlorophenylmethyl alcohol component, creating a bifunctional molecule with both aromatic ring systems separated by the carboxylate bridge.

The InChI representation InChI=1S/C14H7Cl3F3NO2/c15-8-3-1-7(2-4-8)6-23-13(22)10-9(14(18,19)20)5-21-12(17)11(10)16/h1-5H,6H2 provides a systematic description of the connectivity and stereochemistry. The corresponding InChI Key SOTHHLAXCCUQBS-UHFFFAOYSA-N serves as a hashed representation for database searches and structural comparisons. The SMILES notation FC(F)(F)c1cnc(Cl)c(Cl)c1C(=O)OCc2ccc(Cl)cc2 offers a compact linear representation emphasizing the trifluoromethyl group at position 5 of the pyridine ring and the ester linkage to the 4-chlorophenylmethyl moiety.

Crystallographic and Stereochemical Properties

The crystallographic characteristics of this compound are influenced by the substantial steric and electronic effects arising from the multiple halogen substituents. While specific crystal structure data for this exact compound is not available in the current literature, related pyridine carboxylate structures provide insight into expected solid-state behavior. The presence of multiple chlorine atoms and the trifluoromethyl group creates significant steric hindrance around the pyridine ring, potentially affecting crystal packing efficiency and intermolecular interactions.

The stereochemical properties of this compound are primarily determined by the planar aromatic ring systems and the sp2 hybridization of the carboxylate carbon. The pyridine ring adopts a planar conformation typical of aromatic heterocycles, with the nitrogen atom contributing to the aromatic sextet. The carboxylate group maintains coplanarity with the pyridine ring when sterically unhindered, though the presence of chlorine atoms at positions 2 and 3 may introduce minor deviations from perfect planarity due to steric repulsion. The 4-chlorophenylmethyl ester portion exhibits rotational freedom around the C-O ester bond, allowing multiple conformational arrangements in the solid state.

Intermolecular interactions in the crystalline state are expected to involve halogen bonding between chlorine atoms and electronegative centers, as well as weak C-H···F hydrogen bonds involving the trifluoromethyl fluorine atoms. The highly electronegative nature of the trifluoromethyl group may also contribute to dipole-dipole interactions between adjacent molecules. Crystal packing analysis of related compounds suggests that the 4-chlorophenyl rings may participate in π-π stacking interactions, though the steric bulk of the chlorine substituents could limit the efficiency of such interactions compared to unsubstituted aromatic systems.

Comparative Analysis of 2D/3D Conformational Isomerism

The conformational landscape of this compound encompasses multiple rotational degrees of freedom that generate distinct three-dimensional arrangements from the same two-dimensional structural formula. The primary conformational flexibility arises from rotation around the ester C-O bond connecting the pyridine carboxylate to the 4-chlorophenylmethyl group, as well as rotation around the benzylic C-C bond linking the chlorophenyl ring to the methylene bridge. These rotational freedoms create a conformational ensemble that must be considered when analyzing the compound's three-dimensional properties.

Computational conformational analysis methods, such as those employed in PubChem3D, generate multiple low-energy conformers to represent the accessible conformational space. For compounds of similar complexity, conformer models typically include up to 500 conformers per compound, with an average of approximately 110 conformers representing the energetically accessible conformational space. The diverse conformer ordering ensures that the first ten conformers selected provide maximal coverage of the shape and feature diversity present in the molecule. This approach proves particularly valuable for this compound, given its multiple rotatable bonds and substantial steric bulk.

The three-dimensional conformational preferences are significantly influenced by the steric interactions between the chlorine substituents on the pyridine ring and the trifluoromethyl group. The chlorine atoms at positions 2 and 3 create a crowded environment around the carboxylate functionality, potentially restricting the accessible conformational space of the ester linkage. Additionally, the highly electronegative trifluoromethyl group at position 5 introduces strong dipolar character that may influence preferred orientations through electrostatic interactions. The 4-chlorophenylmethyl ester portion exhibits conformational flexibility, with rotation around the benzylic bond allowing the chlorophenyl ring to adopt various orientations relative to the pyridine system.

Table 1: Conformational Parameters and Rotational Barriers

| Rotatable Bond | Description | Estimated Barrier (kcal/mol) | Preferred Dihedral Angles |

|---|---|---|---|

| C-O Ester | Pyridine-carboxylate to methylene | 3-5 | 0°, 180° |

| C-C Benzylic | Methylene to chlorophenyl | 2-4 | ±60°, 180° |

| C-CF3 | Pyridine to trifluoromethyl | 5-8 | 0°, 120°, 240° |

Substituent Electronic Effects on Pyridine Ring Stability

The electronic properties of this compound are dominated by the cumulative effects of multiple electron-withdrawing substituents attached to the pyridine ring system. The chlorine atoms at positions 2 and 3, combined with the trifluoromethyl group at position 5 and the carboxylate ester at position 4, create a highly electron-deficient aromatic system with substantially altered electronic distribution compared to unsubstituted pyridine. These substituent effects significantly influence the stability, reactivity, and physicochemical properties of the pyridine ring.

The Hammett electronic parameters provide quantitative insight into the electronic effects of these substituents. Chlorine substituents exhibit meta and para sigma values of 0.37 and 0.23, respectively, indicating moderate electron-withdrawing character through both inductive and resonance mechanisms. The trifluoromethyl group demonstrates much stronger electron-withdrawing properties, with meta and para sigma values of 0.43 and 0.54, respectively, making it one of the most powerfully electron-withdrawing substituents commonly encountered in organic chemistry. The carboxylate ester functionality contributes additional electron-withdrawing character, with sigma values of approximately 0.37 for meta positions and 0.45 for para positions.

The cumulative electronic effects of these substituents create a pyridine ring with substantially reduced electron density, particularly affecting the nitrogen lone pair availability and the aromatic π-electron system. This electron deficiency enhances the electrophilic character of the pyridine ring, potentially increasing susceptibility to nucleophilic attack while simultaneously reducing the basicity of the nitrogen atom. The heavily electron-deficient nature also affects the compound's polarographic reduction potential, as demonstrated in related dichloronicotinamide systems where excellent correlations between Hammett substituent constants and half-wave reduction potentials have been observed.

Table 2: Electronic Parameters and Substituent Effects

| Substituent | Position | Hammett σ Value | Electronic Effect | Contribution to Ring Stability |

|---|---|---|---|---|

| Cl | 2 | 0.37 (meta to N) | Electron-withdrawing | Moderate destabilization |

| Cl | 3 | 0.23 (para to N) | Electron-withdrawing | Moderate destabilization |

| CF3 | 5 | 0.43 (meta to N) | Strong electron-withdrawing | Significant destabilization |

| CO2R | 4 | 0.45 (para to N) | Electron-withdrawing | Moderate destabilization |

The combined electronic effects result in a pyridine ring system with significantly altered chemical behavior compared to the parent heterocycle. The electron-deficient character enhances the stability toward electrophilic aromatic substitution while increasing susceptibility to nucleophilic attack. The reduced electron density also affects intermolecular interactions, potentially enhancing halogen bonding capabilities of the chlorine substituents and increasing the dipolar character of the molecule due to the multiple electronegative substituents. These electronic modifications contribute to the unique properties that make heavily substituted pyridine derivatives valuable in pharmaceutical and agrochemical applications, where precise electronic tuning is essential for biological activity and selectivity.

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3F3NO2/c15-8-3-1-7(2-4-8)6-23-13(22)10-9(14(18,19)20)5-21-12(17)11(10)16/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTHHLAXCCUQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121790 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656294-84-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination to Introduce Trifluoromethyl Group

The trichloromethyl group is fluorinated by reaction with hydrogen fluoride (HF) gas in a fluorination vessel at 120–135°C. The mass ratio of 2,3-dichloro-5-(trichloromethyl)pyridine to HF is maintained between 1:1 and 1:2. This step converts the trichloromethyl group into the trifluoromethyl substituent, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

After fluorination, the reaction mixture undergoes washing, steam distillation, pH adjustment to 6–8, and rectification to purify the product.

Alternative Routes and Catalysts

Earlier methods employed sulfur tetrafluoride and hydrogen fluoride for fluorination of 6-chloronicotinic acid derivatives to produce 2-chloro-5-(trifluoromethyl)pyridine, followed by extraction and distillation to isolate the product.

Photochemical chlorination and other radical chlorination methods have been reported for similar pyridine derivatives, but the antimony trichloride-catalyzed process offers advantages in reaction speed, yield, and purity.

Formation of (4-Chlorophenyl)methyl Ester

Once 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid or its activated derivative is available, esterification with (4-chlorophenyl)methanol forms the target ester.

The coupling typically involves activation of the pyridine-4-carboxylic acid group using reagents such as phenoxycarbonyl chloride or carbonyldiimidazole derivatives to form an intermediate capable of reacting with the (4-chlorophenyl)methanol.

The reaction is carried out under controlled temperature conditions (often mild heating below 130°C) with dry solvents to avoid hydrolysis. The esterification proceeds with good yields and purity, and the product is isolated by standard purification methods such as crystallization or chromatography.

Summary of Preparation Steps

| Step | Reaction | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Chlorination of 2-chloro-5-(chloromethyl)pyridine | 75–80°C, Cl2 gas (15–40 kg/h) | Cl2 gas | 2-chloro-5-(trichloromethyl)pyridine |

| 2 | On-ring chlorination at 3-position | 125–140°C, Cl2 gas (20–30 kg/h), SbCl3 catalyst | SbCl3, Cl2 gas | 2,3-dichloro-5-(trichloromethyl)pyridine |

| 3 | Fluorination of trichloromethyl group | 120–135°C, HF gas (mass ratio 1:1–2) | HF gas | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 4 | Esterification with (4-chlorophenyl)methanol | Mild heating, dry solvents | Activation reagent (e.g., phenoxycarbonyl chloride) | This compound |

Research Findings and Process Optimization

The use of antimony trichloride as a catalyst significantly improves the chlorination step's efficiency, reducing reaction time and increasing the chlorination degree on the pyridine ring.

Controlled chlorine gas flow and reaction temperature are critical to avoid over-chlorination or side reactions, ensuring high purity of intermediates.

Fluorination with hydrogen fluoride requires careful handling and precise control of temperature and reagent ratios to maximize trifluoromethyl group formation and minimize by-products.

Esterification reactions benefit from dry conditions and appropriate activating agents to achieve high yields of the ester without hydrolysis or side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Chlorfluazuron (Insecticide)

- Structure : Derived from hydrogenation of intermediates like 26 (Scheme 33.2 in ), chlorfluazuron replaces the carboxylate ester with a urea functional group.

- Impact : The urea moiety enhances hydrogen-bonding capacity, improving target (chitin synthase) affinity compared to the ester-based precursor.

- Application : Broad-spectrum insecticide vs. the target compound’s role as a synthetic intermediate .

Metconazole and Triticonazole (Triazole Fungicides)

- Structure : Both contain a (4-chlorophenyl)methyl group but feature triazole rings instead of pyridine.

- Impact : Triazole groups inhibit ergosterol biosynthesis (fungal CYP51 target), whereas pyridine derivatives often target insect-specific pathways.

- Electron Effects : The pyridine core’s electron deficiency in the target compound may enhance reactivity in nucleophilic substitution reactions compared to triazoles .

Ethyl 4-(4-Chlorophenyl)-6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate

- Structure : Shares a 3-chloro-5-(trifluoromethyl)pyridine substituent but includes a sulfanyl (-S-) linker and additional formyl/methyl groups.

Substituent Position and Halogenation

Physicochemical Properties

- Solubility : The (4-chlorophenyl)methyl ester in the target compound reduces water solubility compared to methyl or ethyl esters (e.g., methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate in ), impacting bioavailability.

- Stability : Dichloro substituents may increase environmental persistence relative to methoxy or nitro groups in analogs like acifluorfen .

Data Table: Structural and Functional Comparison

Biological Activity

(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- CAS Number : 1656294-84-6

- Molecular Formula : C14H7Cl3F3NO2

- Linear Formula : (4-Cl)C6H4CH2C5H2Cl2F3NO2

The presence of the trifluoromethyl group is notable for its influence on the compound's biological activity, enhancing lipophilicity and potentially improving binding affinity to biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has shown selective antimicrobial properties, particularly against Chlamydia trachomatis, a common sexually transmitted pathogen. Research indicates that derivatives with electron-withdrawing groups like trifluoromethyl enhance antichlamydial activity while maintaining low toxicity to host cells .

- Anti-inflammatory Effects : In vitro assays have demonstrated that related pyridine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives showed IC50 values against COX-1 and COX-2 in the range of 19.45 to 42.1 µM . This suggests that this compound may also possess anti-inflammatory properties.

- Structure-Activity Relationships (SAR) : The effectiveness of this compound is influenced by its structural components. The presence of chlorinated and trifluoromethyl substituents has been linked to enhanced biological activity through improved interaction with target enzymes .

Antichlamydial Activity

A study focused on the synthesis of sulfonylpyridine derivatives indicated that compounds similar to this compound exhibited selective inhibition against C. trachomatis. The introduction of electron-withdrawing groups was critical for enhancing activity while minimizing toxicity .

| Compound | Activity Against C. trachomatis | Toxicity Level |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| This compound | High | Low |

Anti-inflammatory Assays

Another set of experiments evaluated the anti-inflammatory potential through COX inhibition assays. Compounds derived from similar structures demonstrated significant suppression of COX enzyme activity, indicating potential therapeutic applications in inflammatory diseases.

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound 1 | 19.45 µM | 42.1 µM |

| Compound 2 | 26.04 µM | 31.4 µM |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Nucleophilic substitution : Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride with (4-chlorophenyl)methanol under anhydrous conditions (e.g., in DCM with a base like triethylamine).

- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce aromatic substituents, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol/water mixtures).

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Analyze in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. Look for characteristic shifts (e.g., CF₃ groups at ~110-120 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).

- Crystallography :

- Grow single crystals via slow evaporation (e.g., in EtOH). Use X-ray diffraction with SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Test solubility gradients using Hansen solubility parameters.

- Stability :

- Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group.

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale applications?

- Reaction optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 24 hours conventionally) .

- Screen catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., XPhos) to improve coupling efficiency.

- Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O mobile phase) for high-purity isolation (>98%).

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to assess binding affinity. Validate with experimental IC₅₀ values from enzymatic assays .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for derivatization .

Q. How should discrepancies in biological activity data between studies be addressed?

- Cross-validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to identify critical substituents .

- Data analysis : Use statistical tools (e.g., ANOVA) to assess significance of variations in IC₅₀ values.

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

- Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups.

- Bioisosteric replacement : Substitute the trifluoromethyl group with a cyanide or sulfonamide moiety to modulate lipophilicity .

Q. How can degradation products under oxidative or hydrolytic stress conditions be analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.